molecular formula C3H5I B1618665 2-Iodopropene CAS No. 4375-96-6

2-Iodopropene

Cat. No. B1618665
CAS RN: 4375-96-6
M. Wt: 167.98 g/mol
InChI Key: KWAHADSKPFGJQF-UHFFFAOYSA-N
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Description

2-Iodopropene, also known as 1-Propene, 2-iodo-, is an organic compound with the molecular formula C3H5I . It is also known by other names such as Isopropyl iodide, sec-Propyl Iodide, 2-Iodopropane, iso-C3H7I, Isopropyl iodine, 2-Jodpropan, i-Propyl iodide, and Propane, iodo- . It is commonly used as a homolytic and heterolytic alkylating agent and in the preparation of the α-isopropoxymethylene blocking group .


Synthesis Analysis

2-Iodopropene can be synthesized through various methods. One such method involves the reaction of 2-propyl bromide with an acetone solution of sodium iodide, a process known as the Finkelstein reaction .


Molecular Structure Analysis

The molecular structure of 2-Iodopropene consists of three carbon atoms, five hydrogen atoms, and one iodine atom . The 3D structure of the molecule can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Iodopropene can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions with hydroxide ions . Additionally, it can react with ICl to form 2-chloro-1-iodo propane, following Markovnikov’s rule .


Physical And Chemical Properties Analysis

2-Iodopropene is a colorless liquid that discolors in air and light. It is miscible with chloroform, ether, alcohol, and benzene, and slightly soluble in water . It has a molecular weight of 169.99 , a boiling point of 88-90 °C , and a density of 1.703 g/mL at 25 °C .

Safety And Hazards

2-Iodopropene is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective gloves and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c1-3(2)4/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAHADSKPFGJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195925
Record name 2-Iodopropene
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Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopropene

CAS RN

4375-96-6
Record name 1-Propene, 2-iodo-
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Record name 2-Iodopropene
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Record name 2-Iodopropene
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Record name 2-iodopropene
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Record name 2-Iodopropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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